molecular formula C28H24N6O2S B11663841 N-[(2Z)-4-(3-nitrophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline

N-[(2Z)-4-(3-nitrophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline

Cat. No.: B11663841
M. Wt: 508.6 g/mol
InChI Key: ANJLVJHQRRYJED-UHFFFAOYSA-N
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Description

The compound “(2Z)-4-(3-NITROPHENYL)-3-PHENYL-N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” is a complex organic molecule that features a combination of nitrophenyl, phenyl, triazoloazepine, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the introduction of the nitrophenyl and phenyl groups, and the construction of the triazoloazepine moiety. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl and Phenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Construction of the Triazoloazepine Moiety: This can be synthesized through a series of cyclization reactions involving azides and alkynes.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules.

Biology

Medicine

May serve as a lead compound for the development of new pharmaceuticals.

Industry

Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-4-(3-NITROPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: Lacks the triazoloazepine moiety.

    (2Z)-4-(3-NITROPHENYL)-3-PHENYL-N-(4-PHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: Lacks the triazoloazepine moiety and has a different substitution pattern.

Uniqueness

The presence of the triazoloazepine moiety in the compound makes it unique compared to other similar compounds. This structural feature may impart specific biological or chemical properties that are not observed in other related compounds.

Properties

Molecular Formula

C28H24N6O2S

Molecular Weight

508.6 g/mol

IUPAC Name

4-(3-nitrophenyl)-3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C28H24N6O2S/c35-34(36)24-11-7-8-21(18-24)25-19-37-28(33(25)23-9-3-1-4-10-23)29-22-15-13-20(14-16-22)27-31-30-26-12-5-2-6-17-32(26)27/h1,3-4,7-11,13-16,18-19H,2,5-6,12,17H2

InChI Key

ANJLVJHQRRYJED-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)N=C4N(C(=CS4)C5=CC(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6

Origin of Product

United States

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